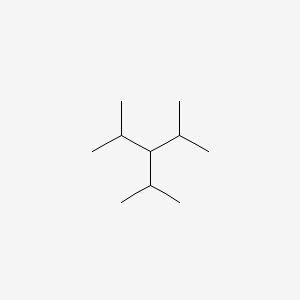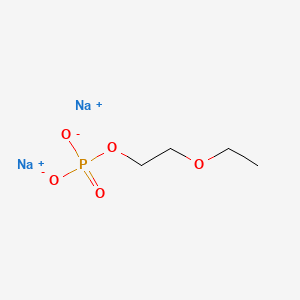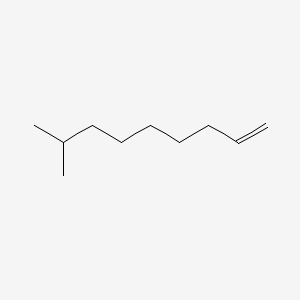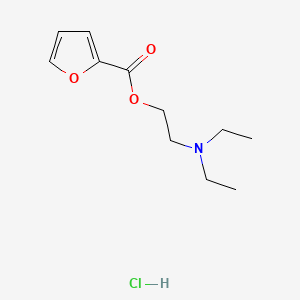![molecular formula C20H40ClNO2 B12654028 1-[2-(Dodecyloxy)-2-oxoethyl]-1-methylpiperidin-1-ium chloride CAS No. 5338-48-7](/img/structure/B12654028.png)
1-[2-(Dodecyloxy)-2-oxoethyl]-1-methylpiperidin-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC 3165, also known as 9-anthraldehyde, is an organic compound with the molecular formula C15H10O. It is a derivative of anthracene, characterized by the presence of an aldehyde group at the 9th position of the anthracene ring. This compound is utilized in various chemical reactions and has significant applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-anthraldehyde typically involves the oxidation of 9-methylanthracene. One common method is the use of chromyl chloride (CrO2Cl2) in a solvent such as carbon tetrachloride (CCl4) under controlled conditions. The reaction proceeds as follows: [ \text{C15H11} + \text{CrO2Cl2} \rightarrow \text{C15H10O} + \text{CrCl3} + \text{HCl} ]
Industrial Production Methods
On an industrial scale, 9-anthraldehyde can be produced through the oxidation of 9-methylanthracene using more environmentally friendly oxidizing agents such as potassium permanganate (KMnO4) or manganese dioxide (MnO2) in the presence of acidic or basic conditions.
化学反応の分析
Types of Reactions
9-anthraldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form anthraquinone.
Reduction: It can be reduced to 9-anthracenemethanol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Grignard reagents (RMgX) or organolithium reagents (RLi).
Major Products Formed
Oxidation: Anthraquinone.
Reduction: 9-anthracenemethanol.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
科学的研究の応用
9-anthraldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of molecular interactions and as a fluorescent probe.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of materials with specific optical properties.
作用機序
The mechanism by which 9-anthraldehyde exerts its effects is primarily through its ability to participate in various chemical reactions. Its aldehyde group is highly reactive, allowing it to form covalent bonds with other molecules. This reactivity is exploited in the synthesis of complex organic compounds and in the study of molecular interactions.
類似化合物との比較
Similar Compounds
Anthracene: The parent compound of 9-anthraldehyde.
9-anthracenemethanol: A reduced form of 9-anthraldehyde.
Anthraquinone: An oxidized form of 9-anthraldehyde.
Uniqueness
9-anthraldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its parent compound anthracene and its derivatives. This reactivity makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
特性
CAS番号 |
5338-48-7 |
|---|---|
分子式 |
C20H40ClNO2 |
分子量 |
362.0 g/mol |
IUPAC名 |
dodecyl 2-(1-methylpiperidin-1-ium-1-yl)acetate;chloride |
InChI |
InChI=1S/C20H40NO2.ClH/c1-3-4-5-6-7-8-9-10-11-15-18-23-20(22)19-21(2)16-13-12-14-17-21;/h3-19H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
CJBNBHDDTBVXDM-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCOC(=O)C[N+]1(CCCCC1)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




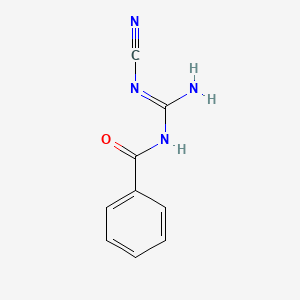
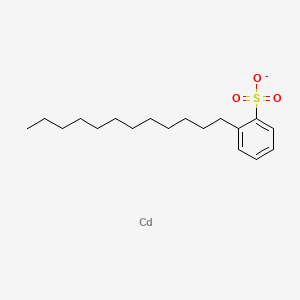

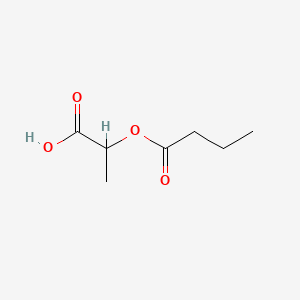
![Dicalcium;carboxymethyl-dimethyl-[3-[(2-oxoacetyl)amino]propyl]azanium;hydride;2-methyl-2-[3-[(2-oxoacetyl)amino]propylamino]propanoic acid](/img/structure/B12653968.png)
